molecular formula C19H19N3OS2 B2691656 1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(phenylsulfanyl)ethan-1-one CAS No. 887462-38-6

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(phenylsulfanyl)ethan-1-one

Cat. No.: B2691656
CAS No.: 887462-38-6
M. Wt: 369.5
InChI Key: XFXWQPTVYPGPFG-UHFFFAOYSA-N
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Description

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(phenylsulfanyl)ethan-1-one is a compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The structure of this compound includes a benzothiazole ring, a piperazine ring, and a phenylsulfanyl group, making it a hybrid molecule with potential pharmacological properties .

Preparation Methods

The synthesis of 1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(phenylsulfanyl)ethan-1-one typically involves multi-step procedures. One common method is the microwave-assisted synthesis, which is eco-friendly and efficient. This method involves the click cyclocondensation of 2-azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone with phenyl acetylene under optimized copper catalyst conditions . The reaction is carried out using copper(II) sulfate pentahydrate and sodium ascorbate in a t-BuOH/water mixture, significantly accelerating the reaction .

Chemical Reactions Analysis

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(phenylsulfanyl)ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications, particularly in medicinal chemistry. It has been studied for its antibacterial activity, showing good activity against Bacillus subtilis and Staphylococcus aureus .

Mechanism of Action

Properties

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS2/c23-18(14-24-15-6-2-1-3-7-15)21-10-12-22(13-11-21)19-20-16-8-4-5-9-17(16)25-19/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXWQPTVYPGPFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)CSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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